1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde
Overview
Description
The compound “1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde” is a derivative of "3-Fluoro-4-methoxybenzyl alcohol" . This compound has a molecular weight of 156.16 and is typically in liquid form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “3-Fluoro-4-methoxybenzyl alcohol” and “3-Fluoro-4-methoxybenzyl chloride” are used in various chemical reactions .
Scientific Research Applications
Synthesis and Characterization
1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde and its derivatives play a significant role in the field of organic synthesis and chemical intermediates. For instance, the synthesis and characterization of new 4-Methyl-5-Imidazole Carbaldehyde Derivatives demonstrate the compound's utility as a building block in medicinal chemistry. These derivatives are synthesized starting from 4-methyl-1H-imidazole-5-carbaldehyde, showcasing the versatility of imidazole carbaldehydes in synthesizing various biologically important molecules (Orhan et al., 2019).
Synthesis of Novel Compounds
The compound and its related structures are used in the synthesis of novel compounds with potential biological activities. For example, a study on the synthesis and antimicrobial activity of novel imidazole-bearing isoxazole derivatives utilized 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, demonstrating the compound's relevance in creating new antimicrobial agents (Maheta et al., 2012).
Luminescence Sensing
Additionally, derivatives of this compound are explored in the development of luminescence sensors. Research on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate has shown these complexes' ability to serve as selective fluorescence sensors for benzaldehyde derivatives, highlighting the compound's application in chemical sensing and detection (Shi et al., 2015).
Antileukemic Activity
The chemical's derivatives have also been investigated for their antileukemic activity. A study synthesizing 4-methoxybenzyl derivatives bearing imidazo[2,1-b][1,3,4]thiadiazole revealed compounds with significant cytotoxic effects against leukemia cell lines, showcasing the potential therapeutic applications of these derivatives (Choodamani et al., 2020).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, is known to target glycogen synthase kinase-3 beta (gsk-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell development .
Mode of Action
Based on the target of the structurally similar compound mentioned above, it can be hypothesized that this compound may interact with its target protein (such as gsk-3β) and modulate its activity, leading to changes in the downstream cellular processes .
Biochemical Pathways
If the compound targets gsk-3β as suggested, it could potentially influence pathways related to glycogen metabolism, cell signaling, and cell development .
Result of Action
If the compound acts on GSK-3β, it could potentially alter cellular processes such as glycogen metabolism, cell signaling, and cell development .
Properties
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12-3-2-9(4-11(12)13)6-15-8-14-5-10(15)7-16/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGMXDXXEFXOAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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